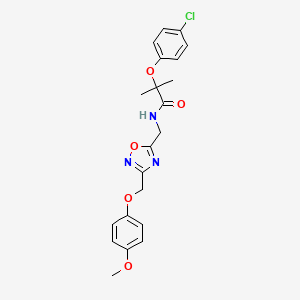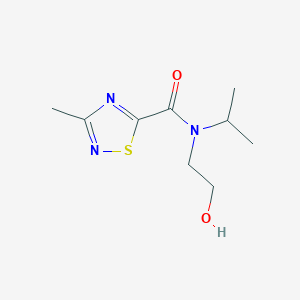![molecular formula C28H26N4O5 B2821544 N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866349-24-8](/img/no-structure.png)
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bleaching Herbicides
In recent studies, 2-methoxybenzamides (a class to which our compound belongs) have emerged as promising candidates for developing bleaching herbicides . These herbicides act on the biosynthesis of plant pigments, leading to a characteristic bleaching effect after application. Specifically, the compound’s structure–activity relationship (SAR) reveals that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. Additionally, small substituents at the meta- or para-position of the benzylamine moiety enhance efficacy. Notably, compounds 4, 43, and 44 exhibit 100% inhibition against weeds like Abutilon theophrasti and Amaranthus retroflexus .
Molecular Probes and Imaging Agents
Quinazoline-based compounds have been utilized as molecular probes and imaging agents in biological research. Their ability to selectively bind to specific receptors or enzymes makes them valuable tools for visualizing cellular processes.
Zhang, H., Wang, J., Ji, Z., Sun, X., Tian, Q., Wei, S., & Jia, Z. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2927–2935. Read full article
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide. The final product is obtained by reacting N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride.", "Starting Materials": [ "3-methoxyaniline", "ethyl acetoacetate", "benzylamine", "2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with ethyl acetoacetate to form 2-(3-methoxyanilino)-2-oxoethyl acetoacetate", "Step 2: Reaction of 2-(3-methoxyanilino)-2-oxoethyl acetoacetate with benzylamine to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide", "Step 3: Reaction of N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]acetamide with 2,4-dioxo-3-prop-2-enylquinazoline-7-carboxylic acid chloride to form N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide" ] } | |
CAS-Nummer |
866349-24-8 |
Produktname |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
Molekularformel |
C28H26N4O5 |
Molekulargewicht |
498.539 |
IUPAC-Name |
N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H26N4O5/c1-3-14-31-27(35)23-13-12-20(26(34)29-17-19-8-5-4-6-9-19)15-24(23)32(28(31)36)18-25(33)30-21-10-7-11-22(16-21)37-2/h3-13,15-16H,1,14,17-18H2,2H3,(H,29,34)(H,30,33) |
InChI-Schlüssel |
WYESLJKXOGLNTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2821462.png)
![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)


![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2821469.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821473.png)
![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)
![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2821482.png)
